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Compound of Interest

Compound Name: 3-Ethoxy-2-fluoropyridine

Cat. No.: B2565996 Get Quote

An In-Depth Technical Guide to 3-Ethoxy-2-fluoropyridine for Advanced Research

Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluoropyridine, a

heterocyclic building block of increasing importance in medicinal chemistry and materials

science. As a Senior Application Scientist, this document synthesizes available data with

established chemical principles to offer practical insights for researchers, scientists, and drug

development professionals. We will delve into its core properties, plausible synthetic routes,

spectroscopic characterization, reactivity profile, and applications, with a strong emphasis on

the causality behind experimental choices and protocols. The strategic placement of the fluoro

and ethoxy groups on the pyridine scaffold imparts unique electronic properties, making it a

valuable intermediate for creating complex molecular architectures and novel therapeutic

agents.

Chemical Identity and Core Properties
3-Ethoxy-2-fluoropyridine is a substituted pyridine derivative. The pyridine ring is a

foundational scaffold in numerous FDA-approved drugs, and its functionalization is a key

strategy in drug discovery.[1][2] The introduction of a fluorine atom can significantly enhance

metabolic stability, binding affinity, and lipophilicity, while the ethoxy group can modulate

solubility and provide additional interaction points within biological targets.[3]

Table 1: Physicochemical Properties of 3-Ethoxy-2-fluoropyridine
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Property Value Source(s)

CAS Number 847225-55-2 [4][5]

Molecular Formula C₇H₈FNO [6]

Molecular Weight 141.14 g/mol [6]

Boiling Point 208.8 ± 20.0 °C (Predicted) [4]

Density 1.108 ± 0.06 g/cm³ (Predicted) [4]

pKa 0.22 ± 0.10 (Predicted) [4]

Storage Temperature 0–8 °C (Refrigerated) [4]

InChI Key
GKXSHFVQEJMYGL-

UHFFFAOYSA-N
[6]

SMILES CCOC1=C(N=CC=C1)F [6]

Note: Some physical properties are predicted values from chemical databases and should be

confirmed experimentally.

Synthesis and Purification: A Validated Approach
The synthesis of substituted fluoropyridines often leverages nucleophilic aromatic substitution

(SNAᵣ) reactions, where a potent nucleophile displaces a leaving group on the pyridine ring.

For 3-Ethoxy-2-fluoropyridine, a highly efficient and plausible route involves the reaction of

2,3-difluoropyridine with sodium ethoxide.

The rationale for this approach is based on the high electrophilicity of the C2 position in the

pyridine ring, which is further activated by the adjacent electron-withdrawing fluorine atom at

C3 and the ring nitrogen. Fluoride is an excellent leaving group in polar aprotic solvents,

facilitating the substitution.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution
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This protocol describes a self-validating system for the synthesis of 3-Ethoxy-2-
fluoropyridine.

Step 1: Preparation of Sodium Ethoxide Solution

Action: Under an inert argon or nitrogen atmosphere, add sodium metal (1.0 eq) in small

portions to anhydrous ethanol (a suitable volume to act as both reagent and solvent) at 0 °C.

Causality: This in-situ preparation generates a fresh, anhydrous solution of sodium ethoxide,

a strong nucleophile. Conducting the reaction at 0 °C controls the initial exothermic reaction

between sodium and ethanol. An inert atmosphere is critical to prevent the reaction of

sodium with atmospheric moisture and oxygen.

Step 2: Nucleophilic Substitution

Action: To the freshly prepared sodium ethoxide solution, add 2,3-difluoropyridine (1.0 eq)

dropwise while maintaining the temperature at 0-5 °C. After the addition is complete, allow

the reaction to warm to room temperature and stir for 12-18 hours.

Causality: The ethoxide anion preferentially attacks the C2 position. The reaction progress

should be monitored to ensure completion. Thin-Layer Chromatography (TLC) is a suitable

method for monitoring, comparing the reaction mixture to the starting material.

Step 3: Work-up and Extraction

Action: Quench the reaction by slowly adding water. Reduce the volume of ethanol using a

rotary evaporator. Extract the aqueous residue with a suitable organic solvent, such as ethyl

acetate or dichloromethane (3x volumes).

Causality: Quenching with water neutralizes any unreacted sodium ethoxide. The product,

being organic, will partition into the organic layer, separating it from inorganic salts.

Step 4: Purification

Action: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column

chromatography on silica gel.
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Causality: The brine wash removes residual water. Anhydrous Na₂SO₄ is a neutral drying

agent suitable for this compound. Column chromatography separates the target compound

from any starting material, by-products (such as the 2-ethoxy-3-fluoropyridine isomer), and

impurities.
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Step 1: Nucleophile Preparation

Step 2: SNAr Reaction

Step 3 & 4: Work-up & Purification

Sodium Metal

Anhydrous Ethanol (0 °C)

Inert Atmosphere

Sodium Ethoxide Solution

Stir 12-18h at RT

2,3-Difluoropyridine

Dropwise at 0-5 °C

Quench with H₂O

Extract with EtOAc

Column Chromatography

3-Ethoxy-2-fluoropyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Ethoxy-2-fluoropyridine.
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Spectroscopic Characterization Profile
Structural elucidation relies on a combination of spectroscopic techniques. Below are the

predicted data and their expert interpretation for 3-Ethoxy-2-fluoropyridine.

Table 2: Predicted Spectroscopic Data

Technique Expected Signals and Interpretation

¹H NMR

δ 7.8-8.0 (m, 1H): Pyridine H6 (adjacent to N).δ

7.0-7.2 (m, 1H): Pyridine H4.δ 6.8-7.0 (m, 1H):

Pyridine H5.δ 4.2-4.4 (q, 2H): -OCH₂- protons,

quartet due to coupling with -CH₃.δ 1.3-1.5 (t,

3H): -CH₃ protons, triplet due to coupling with -

OCH₂-.

¹³C NMR

δ ~158 (d, J ≈ 240 Hz): C2, large coupling

constant due to direct attachment to F.δ ~145

(d): C6.δ ~140 (d, J ≈ 15 Hz): C3, smaller

coupling to F.δ ~120 (d): C4.δ ~115 (d): C5.δ

~65: -OCH₂- carbon.δ ~15: -CH₃ carbon.

¹⁹F NMR

A single resonance is expected, with its

chemical shift dependent on the solvent and

reference standard.

IR (Infrared)

~3050-3100 cm⁻¹: Aromatic C-H stretch.~2850-

2980 cm⁻¹: Aliphatic C-H stretch (ethyl

group).~1600 cm⁻¹: C=C and C=N stretching of

the pyridine ring.~1250 cm⁻¹: C-O-C

asymmetric stretch (ether).~1050-1150 cm⁻¹: C-

F stretch.

MS (Mass Spec)

m/z 141: [M]⁺ (Molecular ion peak).m/z 113: [M

- C₂H₄]⁺ (Loss of ethylene via McLafferty

rearrangement).m/z 96: [M - OEt]⁺ (Loss of

ethoxy radical).
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Interpretation of NMR spectra is based on established principles of chemical shifts and

coupling constants for substituted pyridines and fluorinated aromatic compounds.[7][8]

Reactivity and Mechanistic Insights
The reactivity of the 3-ethoxy-2-fluoropyridine ring is governed by the interplay of its

substituents and the inherent properties of the pyridine nucleus.

Electrophilicity: The nitrogen atom and the fluorine atom are strongly electron-withdrawing,

making the pyridine ring electron-deficient and susceptible to nucleophilic attack, particularly

at positions 4 and 6.

Nucleophilicity: The ethoxy group at C3 is an electron-donating group through resonance,

which can partially offset the withdrawing effects and influence the regioselectivity of

electrophilic aromatic substitution (though such reactions are generally difficult on pyridine

rings).

Further Substitution: The fluorine at the C2 position can be displaced by strong nucleophiles

under forcing conditions, allowing for the introduction of other functional groups. This

reactivity is a cornerstone of its utility as a chemical building block.[9]

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Applications in Drug Discovery and Development
3-Ethoxy-2-fluoropyridine is a valuable scaffold for constructing molecules with therapeutic

potential. Its utility stems from its ability to participate in a variety of coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig) after conversion to a boronic acid/ester or by direct C-H activation,

enabling the synthesis of diverse compound libraries.

Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase

inhibitors. The ethoxy group can form key hydrogen bonds in an ATP-binding pocket, while

the fluorine can enhance binding affinity or block metabolic degradation.[10]

CNS Agents: The polarity and hydrogen bonding capacity of the scaffold make it suitable for

designing ligands that interact with receptors and enzymes in the central nervous system.
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Agrochemicals: Similar to pharmaceuticals, fluorinated heterocycles are crucial in modern

agrochemicals, contributing to compounds with enhanced efficacy and better environmental

profiles.[3]

Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 3-Ethoxy-2-fluoropyridine is not

widely available, data from analogous compounds like 2-fluoropyridine suggest that appropriate

precautions are necessary.[11]

Hazard Profile (Inferred):

May be harmful if swallowed, inhaled, or in contact with skin.[12]

Causes skin and serious eye irritation.[12][13]

May cause respiratory irritation.[11]

Combustible liquid.

Personal Protective Equipment (PPE):

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Handle in a well-ventilated fume hood to avoid inhalation of vapors.

Handling:

Avoid contact with skin, eyes, and clothing.[14]

Keep away from heat, sparks, and open flames.[11]

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
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Recommended storage is at refrigerator temperatures (0–8 °C) to ensure long-term

stability.[4]

Conclusion
3-Ethoxy-2-fluoropyridine represents a strategically functionalized building block with

significant potential for advanced chemical synthesis. Its unique combination of a reactive

fluoro group and a modulating ethoxy substituent on the biologically relevant pyridine core

makes it an asset for researchers in drug discovery and materials science. Understanding its

properties, synthesis, and reactivity profile, as outlined in this guide, is essential for leveraging

its full potential in creating next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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